molecular formula C16H14 B074935 3-Ethylphenanthrene CAS No. 1576-68-7

3-Ethylphenanthrene

Cat. No.: B074935
CAS No.: 1576-68-7
M. Wt: 206.28 g/mol
InChI Key: DMORSDDZFWLSNI-UHFFFAOYSA-N
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Description

3-Ethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C16H14. It consists of a phenanthrene backbone with an ethyl group attached to the third carbon atom. This compound is part of a larger family of phenanthrene derivatives, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylphenanthrene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenanthrenequinone derivatives.

    Reduction: Hydrogenation of this compound can yield 3-ethyl-9,10-dihydrophenanthrene.

    Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Chromic acid or potassium permanganate in acidic medium.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: 3-ethyl-9,10-dihydrophenanthrene.

    Substitution: Halogenated phenanthrene derivatives.

Scientific Research Applications

3-Ethylphenanthrene has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.

    Biology: Investigated for its interactions with biological macromolecules and potential toxicological effects.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of dyes, plastics, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 3-Ethylphenanthrene involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting normal cellular processes. The compound’s aromatic structure allows it to participate in π-π interactions with nucleic acids and proteins, potentially leading to mutagenic and carcinogenic effects.

Comparison with Similar Compounds

    Phenanthrene: The parent compound without the ethyl group.

    1-Ethylphenanthrene: An isomer with the ethyl group at the first carbon.

    9-Ethylphenanthrene: An isomer with the ethyl group at the ninth carbon.

Uniqueness: 3-Ethylphenanthrene is unique due to the position of the ethyl group, which influences its chemical reactivity and physical properties. The specific placement of the ethyl group can affect the compound’s interaction with other molecules, making it distinct from its isomers.

Properties

IUPAC Name

3-ethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-2-12-7-8-14-10-9-13-5-3-4-6-15(13)16(14)11-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMORSDDZFWLSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=CC3=CC=CC=C32)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166291
Record name Phenanthrene, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1576-68-7
Record name 3-Ethylphenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1576-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenanthrene, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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